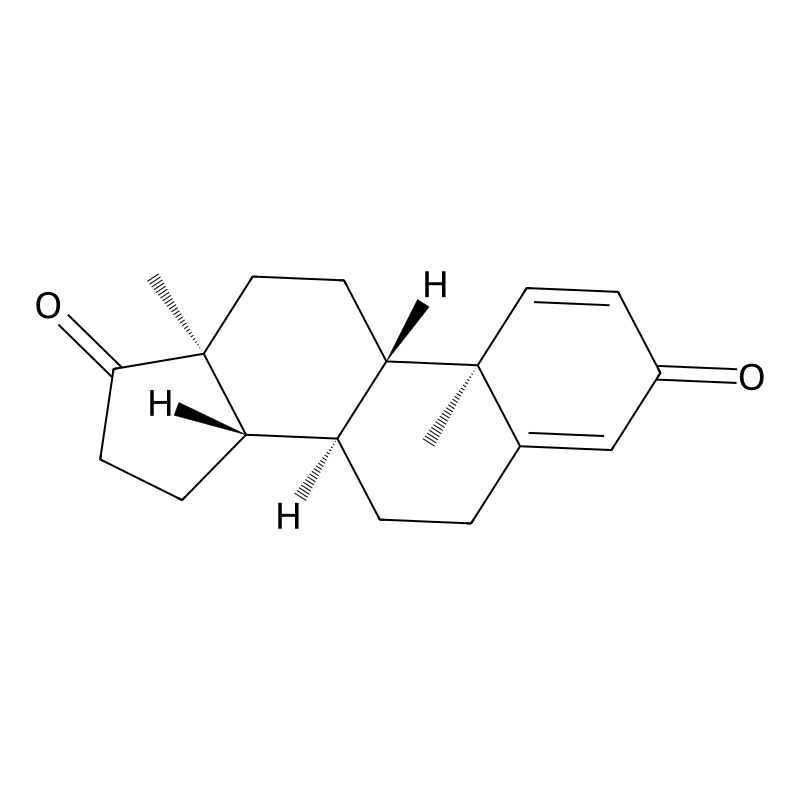

Androsta-1,4-diene-3,17-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Female Sex Hormones:

Androsta-1,4-diene-3,17-dione, also known as boldione or 1,4-androstadienedione, is a crucial intermediate in the organic synthesis of various female sex hormones. These include estrone, estradiol, and estriol, which play essential roles in female development and reproduction [].

Challenges in De Novo Synthesis:

Despite its importance, de novo synthesis, meaning the creation of a molecule from scratch, of androsta-1,4-diene-3,17-dione has not been reported in any living system, including microbial, plant, and animal sources []. This is primarily due to the complex structure of the molecule, which features several chiral carbon centers, making chemical synthesis challenging [].

Microbiological Transformation:

While de novo synthesis remains elusive, researchers have explored the use of specific microorganisms to transform other steroid molecules into androsta-1,4-diene-3,17-dione. Studies have shown that Mycobacterium neoaurum, a type of bacteria, can convert sterols into this compound []. This approach offers a potential alternative to traditional chemical synthesis methods.

Other Research Applications:

Beyond its role as a precursor for female sex hormones, androsta-1,4-diene-3,17-dione may have applications in other areas of scientific research. For instance, some studies suggest that it might exhibit antibacterial properties against certain bacterial strains, particularly actinobacteria of the genera Mycobacterium and Arthrobacter []. However, further investigation is needed to understand its potential as an antimicrobial agent.

Androsta-1,4-diene-3,17-dione is a steroid compound classified under androgens and their derivatives. It features a structure characterized by double bonds at positions 1 and 4, along with keto groups at positions 3 and 17. The chemical formula for this compound is C₁₉H₂₄O₂, with a molecular weight of approximately 284.397 g/mol . Its systematic name reflects its structural characteristics, indicating the presence of the diene and keto functionalities.

Boldione is a controlled substance in some countries, including the United States, due to its potential for misuse as a performance enhancer.

- Toxicity: Studies suggest that boldione may have similar androgenic and anabolic effects as testosterone, potentially leading to side effects like liver damage, increased risk of heart disease, and mood swings.

- Flammability: Limited data available, but the presence of a hydrocarbon chain suggests some flammability.

- Reactivity: Can undergo typical steroid chemical reactions.

This compound exhibits significant biological activity as an androgenic steroid. Androsta-1,4-diene-3,17-dione is known to influence the development of masculine characteristics and has effects on hair growth patterns in humans. Its biological properties make it a subject of interest in studies related to hormonal therapies and athletic performance enhancement .

Several synthesis methods for androsta-1,4-diene-3,17-dione have been reported:

- Chemical Synthesis: Traditional organic synthesis methods involve multi-step reactions starting from simpler steroid precursors.

- Microbial Transformation: Certain microbial strains can convert phytosterols into androsta-1,4-diene-3,17-dione through bioconversion processes .

- Reduction Techniques: Reduction of related compounds such as androstenedione can yield androsta-1,4-diene-3,17-dione using specific reducing agents or conditions .

Androsta-1,4-diene-3,17-dione has several applications:

- Pharmaceuticals: It serves as a precursor in the synthesis of anabolic steroids like boldenone, which are used in veterinary medicine and bodybuilding .

- Research: Its role in studies related to androgenic activity makes it valuable in endocrinology and pharmacology research.

- Athletic Performance: Due to its anabolic properties, it has been misused in sports for performance enhancement .

Research has indicated that androsta-1,4-diene-3,17-dione interacts with various biological systems:

- Hormonal Pathways: It influences testosterone pathways and may affect estrogen levels through aromatization processes .

- Enzymatic Reactions: The compound is metabolized by enzymes such as hydroxysteroid dehydrogenases which convert it into other active metabolites .

These interactions highlight its potential effects on metabolic processes and hormonal balance.

Androsta-1,4-diene-3,17-dione shares structural similarities with several other steroid compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Androstenedione | C₁₉H₂₆O₂ | A precursor to testosterone; lacks the diene structure. |

| Testosterone | C₁₉H₂₄O₃ | The primary male sex hormone; differs by having a hydroxyl group at position 17. |

| Boldenone | C₂₁H₂₈O₂ | An anabolic steroid derived from androsta-1,4-diene-3,17-dione; has an additional double bond at position 1. |

| Dehydroepiandrosterone | C₁₉H₂₄O₂ | A precursor to both testosterone and estrogen; structurally similar but lacks the diene configuration. |

Uniqueness of Androsta-1,4-Diene-3,17-Dione

The uniqueness of androsta-1,4-diene-3,17-dione lies in its specific diene structure combined with keto groups at defined positions. This configuration not only influences its biological activity but also differentiates it from other steroids that may lack these features or have different functional groups.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (42.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (89.47%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (36.84%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (52.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (36.84%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (47.37%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (47.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Identification of bottlenecks in 4-androstene-3,17-dione/1,4-androstadiene-3,17-dione synthesis by Mycobacterium neoaurum JC-12 through comparative proteomics

Chao Liu, Minglong Shao, Tolbert Osire, Zhenghong Xu, Zhiming RaoPMID: 33308966 DOI: 10.1016/j.jbiosc.2020.10.006

Abstract

Intermediates such as 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD) have extensive clinical applications in the production of steroid pharmaceuticals. The present study explores the effect of two factors in the production of these intermediates in Mycobacterium neoaurum JC-12: the precursor, phytosterol and a molecule that increases AD/ADD solubility, hydroxypropyl-β-cyclodextrin (HP-β-CD). Differentially expressed proteins were separated and identified using 2D gel electrophoresis (2-DE) and matrix assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry (MALDI-TOF/TOF-MS/MS). In total, 31 proteins were identified, and improved expression levels of ten proteins involved in metabolism was induced by phytosterol and/or HP-β-CD, which strengthened the stress resistance of the strain. In the presence of phytosterol and/or HP-β-CD, five proteins involved in the synthesis of AD/ADD, acetyl-CoA acetyltransferase (AAT), alcohol dehydrogenase (ADH), enoyl-CoA hydratase (EH) and short-chain dehydrogenase 1 and 2, increased their expression levels. Reverse transcription-quantitative PCR (RT-qPCR) was used to verify the 2-DE results and the transcriptional level of these five proteins. This analysis identified AAT, ADH, EH, and electron transfer flavoprotein subunit α/β as the possible bottlenecks for AD/ADD synthesis in M. neoaurum JC-12, which therefore are suggested as targets for strain modification.Biotransformation of androstenedione and androstadienedione by selected Ascomycota and Zygomycota fungal strains

Vyacheslav Kollerov, Andrei Shutov, Alexey Kazantsev, Marina DonovaPMID: 31600654 DOI: 10.1016/j.phytochem.2019.112160

Abstract

Filamentous fungi is a huge phylum of lower eukaryotes with diverse activities towards various substrates, however, their biocatalytic potential towards steroids remains greatly underestimated. In this study, more than forty Ascomycota and Zygomycota fungal strains of 23 different genera were screened for the ability to catalyze structural modifications of 3-oxo-androstane steroids, - androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). Previously unexplored for these purposes strains of Absidia, Acremonium, Beauveria, Cunninghamella, Doratomyces, Drechslera, Fusarium, Gibberella genera were revealed capable of producing in a good yield valuable 7α-, 7β-, 11α- and 14α-hydroxylated derivatives, as well as 17β-reduced and 1(2)-dehydrogenated androstanes. The bioconversion routes of AD and ADD were proposed based on the key intermediates identification and time courses of the bioprocesses. Six ascomycete strains were discovered to provide effective 7β-hydroxylation of ADD which has not been so far reported. The structures of major products and intermediates were confirmed by HPLC, mass-spectrometry (MS),H and

C NMR analyses. The results contribute to the knowledge on the functional diversity of steroid-transforming filamentous fungi. Previously unexplored fungal biocatalysts capable of effective performing structural modification of AD and ADD can be applied for industrial bioprocesses of new generation.

A patchwork pathway for oxygenase-independent degradation of side chain containing steroids

Markus Warnke, Christian Jacoby, Tobias Jung, Michael Agne, Mario Mergelsberg, Robert Starke, Nico Jehmlich, Martin von Bergen, Hans-Hermann Richnow, Thomas Brüls, Matthias BollPMID: 28940833 DOI: 10.1111/1462-2920.13933

Abstract

The denitrifying betaproteobacterium Sterolibacterium denitrificans serves as model organism for studying the oxygen-independent degradation of cholesterol. Here, we demonstrate its capability of degrading various globally abundant side chain containing zoo-, phyto- and mycosterols. We provide the complete genome that empowered an integrated genomics/proteomics/metabolomics approach, accompanied by the characterization of a characteristic enzyme of steroid side chain degradation. The results indicate that individual molybdopterin-containing steroid dehydrogenases are involved in C25-hydroxylations of steroids with different isoprenoid side chains, followed by the unusual conversion to C26-oic acids. Side chain degradation to androsta-1,4-diene-3,17-dione (ADD) via aldolytic C-C bond cleavages involves acyl-CoA synthetases/dehydrogenases specific for the respective 26-, 24- and 22-oic acids/-oyl-CoAs and promiscuous MaoC-like enoyl-CoA hydratases, aldolases and aldehyde dehydrogenases. Degradation of rings A and B depends on gene products uniquely found in anaerobic steroid degraders, which after hydrolytic cleavage of ring A, again involves CoA-ester intermediates. The degradation of the remaining CD rings via hydrolytic cleavage appears to be highly similar in aerobic and anaerobic bacteria. Anaerobic cholesterol degradation employs a composite repertoire of more than 40 genes partially known from aerobic degradation in gammaproteobacteria/actinobacteria, supplemented by unique genes that are required to circumvent oxygenase-dependent reactions.Overexpression of cytochrome p450 125 in Mycobacterium: a rational strategy in the promotion of phytosterol biotransformation

Liqiu Su, Yanbing Shen, Menglei Xia, Zhihua Shang, Shuangping Xu, Xingjuan An, Min WangPMID: 30073539 DOI: 10.1007/s10295-018-2063-z

Abstract

Androst-4-ene-3, 17-dione (AD) and androst-1, 4-diene-3, 17-dione (ADD) are generally produced by the biotransformation of phytosterols in Mycobacterium. The AD (D) production increases when the strain has high NAD/NADH ratio. To enhance the AD (D) production in Mycobacterium neoaurum TCCC 11978 (MNR M3), a rational strategy was developed through overexpression of a gene involved in the phytosterol degradation pathway; NAD

was generated as well. Proteomic analysis of MNR cultured with and without phytosterols showed that the steroid C27-monooxygenase (Cyp125-3), which performs sequential oxidations of the sterol side chain at the C27 position and has the oxidative cofactor of NAD

generated, played an important role in the phytosterol biotransformation process of MNR M3. To improve the productivity of AD (D), the cyp125-3 gene was overexpressed in MNR M3. The specific activity of Cyp125-3 in the recombinant strain MNR M3C3 was improved by 22% than that in MNR M3. The NAD

/NADH ratio in MNR M3C3 was 131% higher than that in the parent strain. During phytosterol biotransformation, the conversion of sterols increased from 84 to 96%, and the yield of AD (D) by MNR M3C3 was increased by approximately 18% for 96 h fermentation. This rational strain modification strategy may also be applied to develop strains with important application values for efficient production of cofactor-dependent metabolites.

Intracellular Environment Improvement of

Minglong Shao, Youxi Zhao, Yu Liu, Taowei Yang, Meijuan Xu, Xian Zhang, Zhiming RaoPMID: 31731395 DOI: 10.3390/molecules24213841

Abstract

As one of the most significant steroid hormone precursors, androst-1,4-diene-3,17-dione (ADD) could be used to synthesize many valuable hormone drugs. The microbial transformation of sterols to ADD has received extensive attention in recent years. In a previous study,JC-12 was isolated and converted sterols to the major product, ADD. In this work, we enhanced ADD yield by improving the cell intracellular environment. First, we introduced a nicotinamide adenine dinucleotide (NADH) oxidase from

to balance the intracellular NAD

availability in order to strengthen the ADD yield. Then, the catalase gene from

was also over-expressed to simultaneously scavenge the generated H

O

and eliminate its toxic effects on cell growth and sterol transformation. Finally, using a 5 L fermentor, the recombinant strain JC-12

produced 9.66 g/L ADD, which increased by 80% when compared with the parent strain. This work shows a promising way to increase the sterol transformation efficiency by regulating the intracellular environment.

Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD)

Surya Prakash, Abhay BajajPMID: 28710632 DOI: 10.1007/978-1-4939-7183-1_16

Abstract

Androsta-1,4-diene-3,17-dione (androstadienedione, ADD) is key intermediate for the organic synthesis of a variety of female sex hormones such as estrone, estradiol, estriol and other related derivatives. De novo synthesis of this molecule is not yet reported in any form of living system, i.e., microbial, plant, and animal. The structural complexities due to presence of several chiral carbon centers create significant hurdles in chemical synthesis of such molecules. Microbe-mediated biotransformation offer a highly reliable, cost-effective, and relatively non hazardous way for commercial manufacturing of steroidal key intermediates. Currently microbial biotransformations are extensively being exploited for large-scale production of basic intermediates such as androstenedione (AD), ADD, and several types of hydroxylated derivatives of androstane compounds. In this chapter several aspects of microbial biotransformation process of AD to ADD are discussed.Engineered 3-Ketosteroid 9α-Hydroxylases in Mycobacterium neoaurum: an Efficient Platform for Production of Steroid Drugs

Hao-Hao Liu, Li-Qin Xu, Kang Yao, Liang-Bin Xiong, Xin-Yi Tao, Min Liu, Feng-Qing Wang, Dong-Zhi WeiPMID: 29728384 DOI: 10.1128/AEM.02777-17

Abstract

3-Ketosteroid 9α-hydroxylase (Ksh) consists of a terminal oxygenase (KshA) and a ferredoxin reductase and is indispensable in the cleavage of steroid nucleus in microorganisms. The activities of Kshs are crucial factors in determining the yield and distribution of products in the biotechnological transformation of sterols in industrial applications. In this study, two KshA homologues, KshA1and KshA2

, were characterized and further engineered in a sterol-digesting strain,

ATCC 25795, to construct androstenone-producing strains.

is a member of the gene cluster encoding sterol catabolism enzymes, and its transcription exhibited a 4.7-fold increase under cholesterol induction. Furthermore, null mutation of

led to the stable accumulation of androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). We determined

to be a redundant form of

Through a combined modification of

,

, and other key genes involved in the metabolism of sterols, we constructed a high-yield ADD-producing strain that could produce 9.36 g liter

ADD from the transformation of 20 g liter

phytosterols in 168 h. Moreover, we improved a previously established 9α-hydroxy-AD-producing strain via the overexpression of a mutant KshA1

that had enhanced Ksh activity. Genetic engineering allowed the new strain to produce 11.7 g liter

9α-hydroxy-4-androstene-3,17-dione (9-OHAD) from the transformation of 20.0 g liter

phytosterol in 120 h.

Steroidal drugs are widely used for anti-inflammation, anti-tumor action, endocrine regulation, and fertility management, among other uses. The two main starting materials for the industrial synthesis of steroid drugs are phytosterol and diosgenin. The phytosterol processing is carried out by microbial transformation, which is thought to be superior to the diosgenin processing by chemical conversions, given its simple and environmentally friendly process. However, diosgenin has long been used as the primary starting material instead of phytosterol. This is in response to challenges in developing efficient microbial strains for industrial phytosterol transformation, which stem from complex metabolic processes that feature many currently unclear details. In this study, we identified two oxygenase homologues of 3-ketosteroid-9α-hydroxylase, KshA1

and KshA2

, in

and demonstrated their crucial role in determining the yield and variety of products from phytosterol transformation. This work has practical value in developing industrial strains for phytosterol biotransformation.

Identification of steroid C27 monooxygenase isoenzymes involved in sterol catabolism and stepwise pathway engineering of Mycobacterium neoaurum for improved androst-1,4-diene-3,17-dione production

Minglong Shao, Xian Zhang, Zhiming Rao, Meijuan Xu, Taowei Yang, Zhenghong Xu, Shangtian YangPMID: 30790119 DOI: 10.1007/s10295-018-02135-5

Abstract

Cholesterol oxidase, steroid C27 monooxygenase and 3-ketosteroid-Δ-dehydrogenase are key enzymes involved in microbial catabolism of sterols. Here, three isoenzymes of steroid C27 monooxygenase were firstly characterized from Mycobacterium neoaurum as the key enzyme in sterol C27-hydroxylation. Among these three isoenzymes, steroid C27 monooxygenase 2 exhibits the strongest function in sterol catabolism. To improve androst-1,4-diene-3,17-dione production, cholesterol oxidase, steroid C27 monooxygenase 2 and 3-ketosteroid-Δ

-dehydrogenase were coexpressed to strengthen the metabolic flux to androst-1,4-diene-3,17-dione, and 3-ketosteroid 9α-hydroxylase, which catalyzes the androst-1,4-diene-3,17-dione catabolism, was disrupted to block the androst-1,4-diene-3,17-dione degradation pathway in M. neoaurum JC-12. Finally, the recombinant strain JC-12

produced 20.1 g/L androst-1,4-diene-3,17-dione, which is the highest reported production with sterols as substrate. Therefore, this work is hopes to pave the way for efficient androst-1,4-diene-3,17-dione production through metabolic engineering.

Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells

Lindsey K Ly, Joe L Rowles 3rd, Hans Müller Paul, João M P Alves, Camdon Yemm, Patricia M Wolf, Saravanan Devendran, Matthew E Hudson, David J Morris, John W Erdman Jr, Jason M RidlonPMID: 31870912 DOI: 10.1016/j.jsbmb.2019.105567

Abstract

The adrenal gland has traditionally been viewed as a source of "weak androgens"; however, emerging evidence indicates 11-oxy-androgens of adrenal origin are metabolized in peripheral tissues to potent androgens. Also emerging is the role of gut bacteria in the conversion of Cglucocorticoids to 11-oxygenated C

androgens. Clostridium scindens ATCC 35,704 is a gut microbe capable of converting cortisol into 11-oxy-androgens by cleaving the side-chain. The desA and desB genes encode steroid-17,20-desmolase. Our prior study indicated that the urinary tract bacterium, Propionimicrobium lymphophilum ACS-093-V-SCH5 encodes desAB and converts cortisol to 11β-hydroxyandrostenedione. We wanted to determine how widespread this function occurs in the human microbiome. Phylogenetic and sequence similarity network analyses indicated that the steroid-17,20-desmolase pathway is taxonomically rare and located in gut and urogenital microbiomes. Two microbes from each of these niches, C. scindens and Propionimicrobium lymphophilum, respectively, were screened for activity against endogenous (cortisol, cortisone, and allotetrahydrocortisol) and exogenous (prednisone, prednisolone, dexamethasone, and 9-fluorocortisol) glucocorticoids. LC/MS analysis showed that both microbes were able to side-chain cleave all glucocorticoids, forming 11-oxy-androgens. Pure recombinant DesAB from C. scindens showed the highest activity against prednisone, a commonly prescribed glucocorticoid. In addition, 0.1 nM 1,4-androstadiene-3,11,17-trione, bacterial side-chain cleavage product of prednisone, showed significant proliferation relative to vehicle in androgen-dependent growth LNCaP prostate cancer cells after 24 h (2.3 fold; P < 0.01) and 72 h (1.6 fold; P < 0.01). Taken together, DesAB-expressing microbes may be an overlooked source of androgens in the body, potentially contributing to various disease states, such as prostate cancer.

Cofactor engineering to regulate NAD

Liqiu Su, Yanbing Shen, Wenkai Zhang, Tian Gao, Zhihua Shang, Min WangPMID: 29084539 DOI: 10.1186/s12934-017-0796-4

Abstract

Cofactor engineering is involved in the modification of enzymes related to nicotinamide adenine dinucleotides (NADH and NAD) metabolism, which results in a significantly altered spectrum of metabolic products. Cofactor engineering plays an important role in metabolic engineering but is rarely reported in the sterols biotransformation process owing to its use of multi-catabolic enzymes, which promote multiple consecutive reactions. Androst-4-ene-3, 17-dione (AD) and androst-1, 4-diene-3, 17-dione (ADD) are important steroid medicine intermediates that are obtained via the nucleus oxidation and the side chain degradation of phytosterols by Mycobacterium. Given that the biotransformation from phytosterols to AD (D) is supposed to be a NAD

-dependent process, this work utilized cofactor engineering in Mycobacterium neoaurum and investigated the effect on cofactor and phytosterols metabolism.

Through the addition of the coenzyme precursor of nicotinic acid in the phytosterols fermentation system, the intracellular NAD

/NADH ratio and the AD (D) production of M. neoaurum TCCC 11978 (MNR M3) were higher than in the control. Moreover, the NADH: flavin oxidoreductase was identified and was supposed to exert a positive effect on cofactor regulation and phytosterols metabolism pathways via comparative proteomic profiling of MNR cultured with and without phytosterols. In addition, the NADH: flavin oxidoreductase and a water-forming NADH oxidase from Lactobacillus brevis, were successfully overexpressed and heterologously expressed in MNR M3 to improve the intracellular ratio of NAD

/NADH. After 96 h of cultivation, the expression of these two enzymes in MNR M3 resulted in the decrease in intracellular NADH level (by 51 and 67%, respectively) and the increase in NAD

/NADH ratio (by 113 and 192%, respectively). Phytosterols bioconversion revealed that the conversion ratio of engineered stains was ultimately improved by 58 and 147%, respectively. The highest AD (D) conversion ratio by MNR M3N2 was 94% in the conversion system with soybean oil as reaction media to promote the solubility of phytosterols.

The ratio of NAD

/NADH is an important factor for the transformation of phytosterols. Expression of NADH: flavin oxidoreductase and water-forming NADH oxidase in MNR improved AD (D) production. Besides the manipulation of key enzyme activities, which included in phytosterols degradation pathways, maintenance the balance of redox also played an important role in promoting steroid biotransformation. The recombinant MNR strain may be useful in industrial production.